
benzene-1,4-dicarbonitrile;N,N-diethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-dicarbonitrile typically involves the ammoxidation of p-xylene. This process includes the catalytic oxidation of p-xylene in the presence of ammonia, resulting in the formation of benzene-1,4-dicarbonitrile . The reaction conditions often involve high temperatures and the use of catalysts such as vanadium oxide.
For the preparation of N,N-diethylethanamine, the most common method is the alkylation of ammonia with ethyl halides. This reaction is typically carried out under basic conditions, using a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of benzene-1,4-dicarbonitrile follows the same principles as the laboratory synthesis but on a larger scale. The process involves the continuous flow of reactants through a reactor, with careful control of temperature and pressure to optimize yield and purity . Similarly, the industrial production of N,N-diethylethanamine involves large-scale alkylation reactions, often using continuous reactors to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine can undergo various chemical reactions, including:
Substitution: The aromatic ring in benzene-1,4-dicarbonitrile can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation are used.
Major Products
Oxidation: Terephthalic acid is a major product formed from the oxidation of benzene-1,4-dicarbonitrile.
Reduction: 1,4-Diaminobenzene is a major product formed from the reduction of benzene-1,4-dicarbonitrile.
Substitution: Various substituted benzene derivatives are formed depending on the electrophilic reagent used.
Wissenschaftliche Forschungsanwendungen
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzene-1,4-dicarbonitrile;N,N-diethylethanamine involves its interaction with various molecular targets. The cyano groups in benzene-1,4-dicarbonitrile can act as electron-withdrawing groups, influencing the reactivity of the aromatic ring. The amine group in N,N-diethylethanamine can act as a nucleophile, participating in various chemical reactions . The combination of these functional groups allows the compound to interact with a wide range of molecular targets, including enzymes, receptors, and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalonitrile: An isomer of benzene-1,4-dicarbonitrile with cyano groups at the ortho positions.
Isophthalonitrile: Another isomer with cyano groups at the meta positions.
Benzene-1,4-diamine: A compound with amino groups instead of cyano groups at the para positions.
Uniqueness
Benzene-1,4-dicarbonitrile;N,N-diethylethanamine is unique due to the combination of cyano and amine functional groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions . Additionally, the presence of both aromatic and aliphatic components in the molecule allows for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
105988-97-4 |
|---|---|
Molekularformel |
C14H19N3 |
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
benzene-1,4-dicarbonitrile;N,N-diethylethanamine |
InChI |
InChI=1S/C8H4N2.C6H15N/c9-5-7-1-2-8(6-10)4-3-7;1-4-7(5-2)6-3/h1-4H;4-6H2,1-3H3 |
InChI-Schlüssel |
JUARZNAWFYBMJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.C1=CC(=CC=C1C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



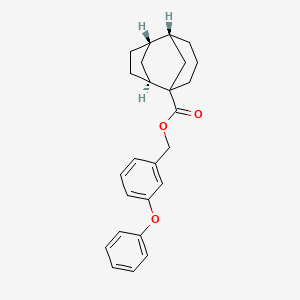
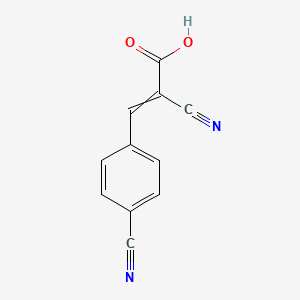
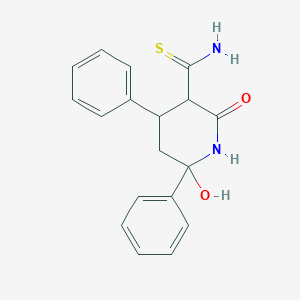
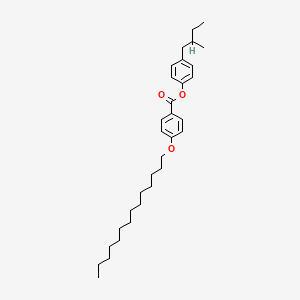
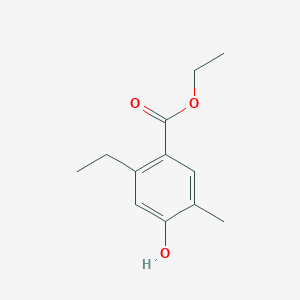
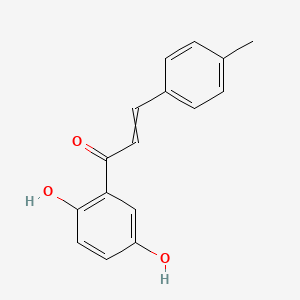
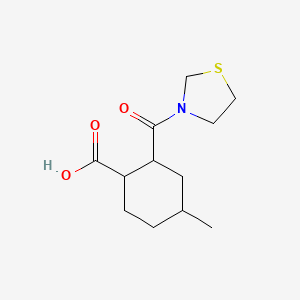

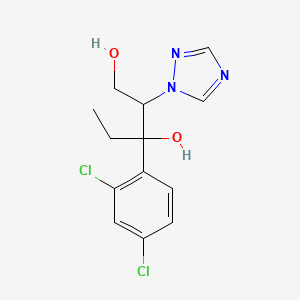
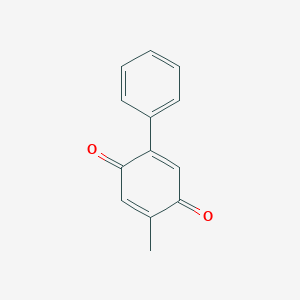
![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)
